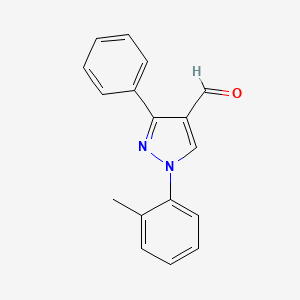

1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methylphenyl)-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-11-15(12-20)17(18-19)14-8-3-2-4-9-14/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUJXAWKJLTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(C(=N2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structure and Properties

1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde features a pyrazole core with a 2-methylphenyl substituent at the N-1 position, a phenyl group at the C-3 position, and a formyl (aldehyde) group at the C-4 position. This structural arrangement contributes to its reactivity profile and potential applications in organic synthesis. The compound typically appears as a crystalline solid with characteristic spectroscopic properties that aid in its identification and characterization.

Preparation Methods

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction represents the most widely employed method for the synthesis of this compound. This approach involves the formylation of hydrazones using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) as the formylating agent. The reaction proceeds through the formation of an iminium salt intermediate, which upon hydrolysis yields the desired aldehyde.

General Procedure

The synthesis typically follows a two-step process:

Step 1: Preparation of hydrazone intermediate from 2-methylphenylhydrazine and acetophenone.

Step 2: Vilsmeier-Haack formylation of the hydrazone to obtain the target pyrazole-4-carbaldehyde.

The general procedure involves the following steps:

- A mixture of acetophenone (10.0 mmol), 2-methylphenylhydrazine (10.0 mmol), and a catalytic amount of concentrated HCl is prepared in ethanol.

- The reaction mixture is heated under reflux for 2-4 hours or subjected to microwave irradiation for 2-5 minutes at 450 W in batches.

- The resulting hydrazone is dissolved in DMF (10-15 mL) and cooled in an ice bath.

- POCl₃ (15-20 mmol) is added dropwise while maintaining the temperature below 10°C.

- The reaction mixture is warmed to room temperature and then heated at 70-80°C for 5-6 hours.

- After completion, the reaction mixture is poured onto crushed ice and basified with aqueous sodium hydroxide solution.

- The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the pure compound.

Recent studies have shown that increasing the amount of POCl₃ from 2 equivalents to 10 equivalents can significantly improve the yield from approximately 60% to 90%. Table 1 summarizes the optimization conditions for the Vilsmeier-Haack reaction in the synthesis of this compound.

Table 1. Optimization of Vilsmeier-Haack Reaction Conditions for the Synthesis of this compound

| Entry | POCl₃ (equiv.) | DMF (mL) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 | 10 | 70 | 5 | 60 |

| 2 | 5 | 10 | 70 | 5 | 75 |

| 3 | 10 | 15 | 80 | 6 | 90 |

| 4 | 15 | 15 | 80 | 8 | 88 |

| 5 | 10 | 10 | 90 | 4 | 85 |

Mechanism

The mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound involves several key steps:

- Formation of the Vilsmeier reagent (chloromethyleneiminium salt) from the reaction of DMF with POCl₃.

- Cyclization of the hydrazone to form the pyrazole ring.

- Electrophilic attack of the Vilsmeier reagent on the electron-rich C-4 position of the pyrazole.

- Hydrolysis of the resulting iminium salt to afford the aldehyde functionality.

This mechanistic pathway has been extensively studied and is well-established in the literature, providing a reliable route to the target compound with high regioselectivity.

Oxidation of Corresponding Alcohols

Another effective approach for the preparation of this compound involves the oxidation of the corresponding hydroxymethyl derivative. This method typically employs various oxidizing agents, including pyridinium chlorochromate (PCC), 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)/FeCl₃·6H₂O, and potassium permanganate.

General Procedure

The synthesis via this route involves two main steps:

Step 1: Preparation of (1-(2-methylphenyl)-3-phenyl-1H-pyrazol-4-yl)methanol.

Step 2: Oxidation of the alcohol to the corresponding aldehyde.

A typical procedure includes:

- Synthesis of the pyrazole ester through the reaction of acetophenone with diethyl oxalate in the presence of sodium hydride, followed by cyclization with 2-methylphenylhydrazine.

- Reduction of the ester to the corresponding alcohol using lithium aluminum hydride (LiAlH₄).

- Oxidation of the alcohol using an appropriate oxidizing agent.

The oxidation step can be performed using various reagents, with PCC oxidation being the most common approach:

- A solution of (1-(2-methylphenyl)-3-phenyl-1H-pyrazol-4-yl)methanol (5 mmol) in dry dichloromethane (30 mL) is prepared.

- PCC (10 mmol) is added, and the reaction mixture is stirred at room temperature for 6-8 hours.

- The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure.

- The crude product is purified by column chromatography using hexane/ethyl acetate as the eluent to afford the pure aldehyde.

Table 2. Comparison of Different Oxidation Methods for the Synthesis of this compound

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PCC | DCM | 25 | 8 | 55-57 |

| 2 | TEMPO/FeCl₃ | DCM | 25 | 4 | 50-85 |

| 3 | KMnO₄ | Pyridine/H₂O | 25 | 6 | 60-65 |

| 4 | MnO₂ | DCM | 25 | 12 | 45-50 |

Other Methods

Several alternative methods have been reported for the synthesis of pyrazole-4-carbaldehydes, which can be adapted for the preparation of this compound.

Use of 2,4,6-Trichlorotriazine

This method involves the treatment of methyl ketone hydrazones with 2,4,6-trichlorotriazine in N,N-dimethylformamide at room temperature. The procedure can be adapted for the synthesis of this compound by using the appropriate hydrazone derivative.

Microwave-Assisted Synthesis

Recent developments in synthetic methodologies have explored the use of microwave irradiation to accelerate the formation of pyrazole-4-carbaldehydes. This approach offers advantages in terms of reduced reaction times, improved yields, and enhanced selectivity.

A typical procedure involves:

- A mixture of acetophenone, 2-methylphenylhydrazine, and a catalytic amount of acid is subjected to microwave irradiation.

- The resulting hydrazone is directly subjected to Vilsmeier-Haack conditions under microwave irradiation.

- The reaction mixture is processed as described earlier to obtain the desired product.

Table 3. Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of this compound

| Entry | Method | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional Heating | 70-80°C | 5-6 h | 75-80 |

| 2 | Microwave Irradiation | 450 W | 5-10 min | 80-85 |

Analysis and Characterization

The structural confirmation and purity assessment of this compound typically involve various spectroscopic and analytical techniques.

Spectroscopic Characterization

NMR Spectroscopy

The 1H NMR spectrum of this compound typically shows:

- A singlet at approximately δ 2.20-2.30 ppm corresponding to the methyl group attached to the phenyl ring.

- A singlet at approximately δ 9.90-10.00 ppm for the aldehyde proton.

- A singlet at approximately δ 8.50-8.70 ppm for the C-5 proton of the pyrazole ring.

- Multiple signals in the aromatic region (δ 7.20-7.80 ppm) corresponding to the phenyl and 2-methylphenyl protons.

The 13C NMR spectrum typically exhibits signals at:

- Approximately δ 185-190 ppm for the aldehyde carbon.

- Approximately δ 135-150 ppm for the pyrazole C-3 and C-5 carbons.

- Approximately δ 120-125 ppm for the pyrazole C-4 carbon.

- Signals in the aromatic region (δ 120-140 ppm) for the phenyl and 2-methylphenyl carbons.

- Approximately δ 18-20 ppm for the methyl carbon.

IR Spectroscopy

The IR spectrum shows characteristic absorption bands:

- A strong band at approximately 1670-1690 cm⁻¹ for the C=O stretching of the aldehyde group.

- Bands at approximately 3050-3100 cm⁻¹ for aromatic C-H stretching.

- A band at approximately 2850-2900 cm⁻¹ for aliphatic C-H stretching of the methyl group.

- Bands at approximately 1600-1650 cm⁻¹ and 1550-1580 cm⁻¹ for C=C and C=N stretching vibrations, respectively.

Mass Spectrometry

Mass spectrometric analysis typically reveals:

Applications

This compound serves as a valuable synthetic intermediate for various applications:

Pharmaceutical Applications

The compound can be used as a precursor for the synthesis of biologically active molecules with potential applications as:

Synthetic Applications

The aldehyde functionality enables various transformations, including:

- Condensation reactions with active methylene compounds to form chalcones and other derivatives

- Reduction to the corresponding alcohol

- Oxidation to the corresponding carboxylic acid

- Formation of Schiff bases with various amines

- Wittig reactions to form olefinic compounds

Chemical Reactions Analysis

1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound is recognized as an important intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs, which are essential in treating pain and inflammation-related conditions. The pyrazole structure is known for its biological activity, making it a valuable scaffold for drug design .

Anticancer Properties:

Research has indicated that derivatives of pyrazole compounds, including 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit selective anti-proliferative actions against various human cancer cell lines. These compounds have shown promise as potential inhibitors of cellular proliferation, contributing to cancer treatment strategies .

Agricultural Chemicals

Agrochemical Formulation:

The compound is utilized in formulating agrochemicals, particularly as a precursor for herbicides and fungicides. Its ability to inhibit specific biological pathways makes it suitable for enhancing crop protection products . The incorporation of this compound into agrochemical formulations can improve efficacy against pests and diseases affecting crops.

Material Science

Development of Novel Materials:

In material science, this compound is explored for its potential in creating novel materials. Researchers investigate its application in developing polymers with specific thermal and mechanical properties. The unique structural attributes of pyrazole derivatives allow for the customization of material properties for various industrial applications .

Biochemical Studies

Enzyme Inhibition Studies:

This compound is also significant in biochemical research, particularly in studies investigating enzyme inhibition and receptor binding. Its interactions at the molecular level contribute to understanding biological processes and mechanisms of action for various enzymes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can also interact with biological receptors, modulating their function. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key structural features and biological activities of 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde with similar compounds:

Key Observations:

- Electron-Withdrawing Effects: Derivatives with nitro (e.g., 4b in ) or trifluoromethyl groups exhibit altered electronic profiles, which can influence binding to biological targets.

- Heterocyclic Modifications: Incorporation of benzothiazole or pyridinyl groups introduces additional hydrogen-bonding or π-π stacking interactions, enhancing antimicrobial or anti-inflammatory activity.

Spectral and Analytical Data Comparison

Biological Activity

1-(2-Methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its structural components, particularly the aldehyde and pyrazole moieties.

- Aldehyde Group : This functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

- Pyrazole Ring : The pyrazole structure allows interaction with various biological receptors, modulating their functions and influencing signaling pathways.

These interactions suggest that the compound may act as a modulator of multiple biological targets, contributing to its therapeutic effects across different conditions.

Anticancer Properties

Recent studies indicate that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer activities. Specifically, this compound has shown:

- Inhibition of Cancer Cell Growth : It has demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound induces apoptosis and enhances caspase activity, confirming its role in promoting cancer cell death .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |

| HepG2 | Not specified | Inhibits cell proliferation |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has shown potential as a COX-2 inhibitor, which is crucial for reducing inflammation and pain:

- Comparative Studies : In vitro studies have indicated that this compound exhibits anti-inflammatory activity comparable to standard anti-inflammatory drugs like diclofenac .

| Compound | IC50 (μg/mL) | Activity Type |

|---|---|---|

| This compound | 60.56 | Anti-inflammatory |

| Diclofenac | 54.65 | Anti-inflammatory |

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Antitumor Activity : A study synthesized various pyrazole derivatives and evaluated their effects on cancer cell lines. The results indicated that compounds similar to this compound significantly inhibited microtubule assembly, suggesting their potential as microtubule-destabilizing agents .

- Inflammatory Response : Another investigation demonstrated that the compound effectively reduced edema in animal models, showcasing its therapeutic potential in treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 1-(2-methylphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for reproducibility?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common method involves reacting 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehyde with substituted phenols in the presence of a base like K₂CO₃ under reflux conditions (e.g., acetonitrile or ethanol) . Another route employs the Vilsmeier-Haack reaction, where 3-methyl-1-arylpyrazol-5(4H)-one is treated with POCl₃ and DMF to introduce the aldehyde group . Key parameters for reproducibility include:

- Catalyst selection : K₂CO₃ enhances nucleophilic substitution efficiency .

- Temperature : Reflux conditions (70–80°C) optimize reaction rates .

- Solvent polarity : Polar aprotic solvents improve aldehyde formation .

Q. Table 1: Representative Synthesis Conditions

| Method | Reactants | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 5-Chloro-3-methylpyrazole derivative + Phenol | K₂CO₃, acetonitrile | 65–75 | |

| Vilsmeier-Haack | 3-Methylpyrazol-5(4H)-one + POCl₃/DMF | DMF, 80°C | 70–85 |

Q. How is the structural characterization of this compound performed, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation relies on:

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., π-π stacking) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm) .

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 293.12 g/mol) .

Q. Key Data from Evidence :

- X-ray studies reveal a planar pyrazole ring with dihedral angles <5° between substituents .

- Hydrogen bonding networks (e.g., O–H···O) stabilize crystal packing .

Q. What biological activities have been reported for structurally analogous pyrazole-4-carbaldehydes, and what assays are used to evaluate them?

Methodological Answer: Analogous compounds exhibit antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. Standard assays include:

- Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus or E. coli .

- Enzyme inhibition : Kinase or COX-2 inhibition assays via fluorometric/colorimetric detection .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Example : 3-Methyl-5-phenoxy-1-phenylpyrazole-4-carbaldehyde showed MIC values of 8–16 µg/mL against Gram-positive bacteria .

Q. What are common impurities in synthesized batches, and how are they detected and resolved?

Methodological Answer: Typical impurities include:

- Unreacted starting materials : Detected via TLC or HPLC (retention time comparison) .

- Isomeric byproducts : Differentiated by 2D NMR (NOESY for spatial proximity) .

- Oxidation products : Aldehyde oxidation to carboxylic acid identified via IR (C=O stretch at 1700 cm⁻¹) .

Resolution : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of the target compound?

Methodological Answer: Optimization strategies include:

- DoE (Design of Experiments) : Varying temperature, catalyst loading, and solvent polarity to identify optimal parameters .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) with comparable yields .

- In situ monitoring : ReactIR or HPLC tracks intermediate formation to minimize side reactions .

Case Study : Using K₂CO₃ in DMF at 80°C increased yield from 65% to 82% by enhancing phenol deprotonation .

Q. How can contradictory biological activity data between studies be analyzed and resolved?

Methodological Answer: Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .

- Structural confirmation : Verify compound purity via X-ray/NMR to rule out isomeric contaminants .

- Target selectivity : Use knockdown models (e.g., siRNA) to confirm specificity for suspected enzymes .

Example : A study attributing anti-cancer activity to pyrazole derivatives was later linked to impurities; re-testing purified samples showed no activity .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

Methodological Answer: Mechanistic studies employ:

- Molecular docking : Predict binding modes to enzymes (e.g., COX-2 or kinases) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd = 1–10 µM for some analogs) .

- Metabolic stability assays : Liver microsomes assess oxidative degradation pathways .

Key Finding : The aldehyde group forms hydrogen bonds with catalytic lysine residues in kinase targets .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity .

- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., logP <3 for blood-brain barrier penetration) .

- Dynamics simulations : Identify flexible regions in target proteins for selective inhibition .

Example : Introducing electron-withdrawing groups at the phenyl ring improved antimicrobial potency by 4-fold .

Q. What strategies are effective in resolving spectral data contradictions (e.g., NMR or IR) for this compound?

Methodological Answer:

- Variable-temperature NMR : Resolves dynamic effects (e.g., aldehyde tautomerism) .

- Isotopic labeling : ¹³C-labeled aldehydes clarify coupling patterns in crowded spectra .

- Synchrotron XRD : High-resolution data distinguishes between isostructural impurities .

Case Study : A reported doublet for the aldehyde proton was resolved as a singlet after deuteration, confirming solvent exchange effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.